molecular formula C20H16O3 B6326642 4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde CAS No. 893739-09-8

4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B6326642
CAS No.: 893739-09-8
M. Wt: 304.3 g/mol
InChI Key: ZAIADQJOXYMLQM-UHFFFAOYSA-N
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Description

4’-(Benzyloxy)-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a benzyloxy group, a hydroxy group, and a carbaldehyde group attached to a biphenyl structure. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Benzyloxy)-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde typically involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . This reaction is carried out under controlled conditions, often involving the use of solvents and catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 4’-(Benzyloxy)-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde may involve large-scale synthesis using similar condensation reactions. The process is scaled up to accommodate the production demands, with careful monitoring of reaction parameters to ensure consistency and quality of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4’-(Benzyloxy)-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the functional groups present in the compound and the reagents used.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can occur at the benzyloxy or hydroxy groups, often facilitated by catalysts or specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

4’-(Benzyloxy)-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde has a wide range of applications in scientific research . Some of the key areas include:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4’-(Benzyloxy)-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways . The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and enzyme activities. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

4’-(Benzyloxy)-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of 4’-(Benzyloxy)-4-hydroxy[1,1’-biphenyl]-3-carbaldehyde lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-5-(4-phenylmethoxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-13-18-12-17(8-11-20(18)22)16-6-9-19(10-7-16)23-14-15-4-2-1-3-5-15/h1-13,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIADQJOXYMLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602477
Record name 4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893739-09-8
Record name 4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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